N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide
Description
Chemical Identity and Nomenclature
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide is a substituted benzamide derivative characterized by a benzodiazole ring and a 2,4-dichlorophenyl group. The International Union of Pure and Applied Chemistry (IUPAC) name is derived from its structure: the parent benzodiazole system (1H-1,3-benzodiazol-2-yl) is bonded to an ethyl group, which is further connected to a dichlorobenzamide via an amide linkage. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{13}\text{Cl}2\text{N}3\text{O} $$ |
| Molar Mass | 334.20 g/mol |
| SMILES | CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
| InChIKey | GLOWGQDIXUPDIH-UHFFFAOYSA-N |
| CAS Registry Number | 338410-87-0 |
The benzodiazole component (1H-1,3-benzodiazol-2-yl) consists of a fused benzene and imidazole ring, while the 2,4-dichlorobenzamide group introduces electrophilic chlorine atoms at the 2- and 4-positions of the benzene ring. This combination confers unique electronic properties, such as enhanced stability and potential for π-π stacking interactions, which are critical in supramolecular chemistry.
Historical Context and Discovery
Benzimidazole derivatives, including this compound, trace their origins to mid-20th-century research on vitamin B$$_{12}$$ analogs. The benzimidazole scaffold was identified as a stable platform for drug development due to its structural resemblance to purines, enabling interactions with biological targets. The specific synthesis of this compound emerged later, driven by the need for structurally diverse benzamide derivatives in medicinal chemistry.
Early synthetic routes for similar compounds involved condensations of o-phenylenediamine with carbonyl compounds, followed by chlorination. Modern methods, such as the coupling of 2-aminobenzimidazole derivatives with activated benzoyl chlorides, have been optimized for higher yields and purity. For instance, reacting 1-(1H-benzimidazol-2-yl)ethylamine with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine typically yields the target compound.
Research Significance in Organic Chemistry and Biochemistry
The compound’s significance lies in its multifunctional structure, which enables participation in diverse chemical and biological processes:
- Medicinal Chemistry : Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. The dichlorobenzamide group enhances binding affinity to enzymes such as tyrosine kinases and proteases. For example, the chlorine atoms may facilitate halogen bonding with target proteins, a mechanism observed in kinase inhibitors.
- Materials Science : The planar benzodiazole system supports applications in organic electronics, where π-conjugated systems are essential for charge transport. Functionalization with electron-withdrawing groups (e.g., chlorine) can modulate electronic properties for use in light-emitting diodes (LEDs).
- Catalysis : Benzimidazole-containing compounds serve as ligands in transition metal catalysis. The nitrogen atoms coordinate to metals, enabling applications in cross-coupling reactions.
Recent studies highlight its role as a precursor in synthesizing more complex molecules. For instance, its amide group can undergo hydrolysis to carboxylic acids or serve as a directing group in catalytic C–H activation reactions. Additionally, the compound’s fluorescence properties, attributed to the benzodiazole core, are being explored for biosensing applications.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c1-9(15-20-13-4-2-3-5-14(13)21-15)19-16(22)11-7-6-10(17)8-12(11)18/h2-9H,1H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOWGQDIXUPDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(1H-1,3-Benzodiazol-2-yl)ethylamine
This chiral amine (CAS 163959-79-3) is commercially available but can be synthesized via:
- Enantioselective reduction of 1-(1H-1,3-benzodiazol-2-yl)ethanone using borane-THF in the presence of a Corey-Bakshi-Shibata catalyst.
- Resolution of racemic mixtures via diastereomeric salt formation with tartaric acid derivatives.
Amide Bond Formation
Procedure :
- Activation of 2,4-dichlorobenzoic acid :
Coupling reaction :
Workup and purification :
Yield : 65–78% (reported for analogous compounds).
Alternative Method: Solid-Phase Synthesis for High-Throughput Production
A patent (WO2015187089A1) discloses a parallel synthesis approach for benzamide derivatives using Wang resin:
- Resin functionalization : Load Wang resin with 2,4-dichlorobenzoic acid via DIC/HOBt activation.
- Amine coupling : Treat with 1-(1H-1,3-benzodiazol-2-yl)ethylamine (3.0 equiv) in DMF overnight.
- Cleavage : Release the product using TFA/DCM (1:9) for 2 hours.
Advantages :
Limitations :
Optimization Strategies and Critical Parameters
Solvent Selection
Temperature Control
Stoichiometry
- Excess amine (1.2–1.5 equiv) ensures complete consumption of the acid chloride, preventing dimerization.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity using a C18 column (MeCN/H2O 70:30, 1.0 mL/min).
- Mass Spectrometry : ESI-MS m/z 335.19 [M+H]+.
Challenges and Limitations
- Hygroscopicity : The amine intermediate is moisture-sensitive, requiring anhydrous conditions.
- Byproduct Formation : Incomplete acylation yields residual amine, detectable via TLC (Rf = 0.3 in EtOAc/hexane 1:1).
Industrial-Scale Considerations
Chemical Reactions Analysis
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The benzimidazole moiety allows for nucleophilic aromatic substitution reactions, where different substituents can be introduced.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| N1 | 1.27 µM | Bacillus subtilis |
| N8 | 1.43 µM | Escherichia coli |
| N22 | 2.60 µM | Klebsiella pneumoniae |
These findings suggest that modifications to the benzodiazole structure can enhance antimicrobial efficacy, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have reported that derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 (Colorectal) |
| N18 | 4.53 | HCT116 (Colorectal) |
| Standard | 9.99 | 5-Fluorouracil |
These results indicate that certain derivatives of the compound are more effective than standard chemotherapy agents, highlighting their potential in cancer treatment .
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Antimicrobial Evaluation : A series of benzimidazole derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated a correlation between structural modifications and enhanced activity against specific strains .
- Anticancer Screening : In another study focusing on the anticancer properties of similar compounds, several derivatives were evaluated against colorectal cancer cells, showing promising results that warrant further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide
- Structural Differences : The substituent on the benzimidazole nitrogen is a bulkier 2-methylpropyl group instead of an ethyl chain.
- Molecular Formula : C₁₉H₁₇Cl₂N₃O (vs. C₁₆H₁₄Cl₂N₃O for the target compound).
- Molecular Weight : 386.27 g/mol (vs. 358.21 g/mol).
- Implications : The increased chain length and branching may enhance lipophilicity but reduce solubility in aqueous media. Such modifications could alter pharmacokinetic profiles or target selectivity in biological systems .
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
- Structural Differences : Replaces the benzimidazole-ethyl group with a 1,3-thiazol-2-yl ring.
- Molecular Formula : C₁₀H₆Cl₂N₂OS (vs. C₁₆H₁₄Cl₂N₃O).
- Molecular Weight : 289.14 g/mol.
- Key Data : Single-crystal X-ray analysis confirms a planar benzamide-thiazole conformation, with a dihedral angle of 8.6° between aromatic rings. The thiazole’s sulfur atom introduces distinct electronic effects compared to benzimidazole’s nitrogen-rich system .
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)benzamide
- Structural Differences : Features an isoxazole ring instead of the dichlorophenyl group.
- Spectroscopic Data : IR shows a carbonyl stretch at 1708 cm⁻¹ (similar to typical benzamides) and an NHCO peak at 3280 cm⁻¹. ¹H NMR reveals aromatic proton multiplicity between δ 6.80–7.64 .
- Implications : The isoxazole moiety may enhance metabolic stability or modulate target engagement compared to halogenated aryl groups.
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- Structural Differences : Incorporates a benzodioxole and imidazole system, with a hydrazinecarboxamide linker.
- Key Data : Single-crystal X-ray analysis confirmed the (E)-configuration of the imine functionality, highlighting structural rigidity absent in the target compound .
Tabulated Comparison of Key Parameters
Research Findings and Implications
- Electronic Effects : The benzimidazole and thiazole rings differ in electron density, affecting interactions with biological targets (e.g., enzymes or receptors). Benzimidazoles may favor π-stacking, while thiazoles contribute polarizability .
- Solubility and Bioavailability : The 2,4-dichlorophenyl group in the target compound likely reduces aqueous solubility compared to isoxazole-containing analogs but improves membrane permeability .
- Synthetic Routes : Amide coupling methods (e.g., EDC/NHS in dichloromethane) are common across analogs, as seen in .
Biological Activity
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide (CAS No. 338410-87-0) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H13Cl2N3O
- Molecular Weight : 334.20 g/mol
- Chemical Structure : The compound features a benzodiazole ring attached to an ethyl group and a dichlorobenzamide moiety, which may contribute to its biological activity.
Cytotoxicity
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of tumor cells through multiple mechanisms:
- Proliferation Inhibition : The WST-1 assay demonstrated that this compound significantly reduces the viability of human lung adenocarcinoma A549 cells and human malignant melanoma WM115 cells after 48 hours of exposure.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased caspase 3/7 activity. This suggests that this compound triggers programmed cell death pathways in tumor cells.
- DNA Damage : The use of the EpiQuick in situ DNA damage assay indicated that this compound causes substantial DNA damage in treated cells, further contributing to its cytotoxic effects.
The mechanisms underlying the biological activity of this compound may involve:
- Hypoxia Selectivity : Similar to other benzimidazole derivatives, this compound may preferentially target hypoxic tumor environments, enhancing its effectiveness against solid tumors where oxygen levels are low.
- Inhibition of HIF1 : The compound's ability to inhibit hypoxia-inducible factor 1 (HIF1) may play a crucial role in its anticancer activity by disrupting the adaptive responses of tumors to hypoxia.
Data Table
| Biological Activity | Cell Line Tested | Assay Type | Result |
|---|---|---|---|
| Cytotoxicity | A549 | WST-1 Assay | Significant reduction in cell viability |
| Apoptosis | WM115 | Caspase 3/7 Assay | Increased apoptotic cell death |
| DNA Damage | A549 & WM115 | EpiQuick Assay | Induced substantial DNA damage |
Study 1: Evaluation of Anticancer Properties
A study published in PubMed Central evaluated various benzimidazole derivatives for their anticancer properties. This compound was among the compounds tested. Results indicated that it effectively inhibited tumor cell proliferation and induced apoptosis through caspase-dependent pathways .
Study 2: Hypoxia Selectivity in Tumor Cells
Another investigation focused on the hypoxia-selective properties of benzimidazole derivatives. The study found that this compound exhibited enhanced cytotoxicity in hypoxic conditions compared to normoxic environments. This suggests a potential application as a targeted therapy for solid tumors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide with high purity?
- Methodology :
- Step 1 : React benzimidazole precursors (e.g., 1H-benzimidazol-2-yl derivatives) with 2,4-dichlorobenzoyl chloride under reflux conditions (100°C, 2 hours) in pyridine or dichloromethane .
- Step 2 : Purify the crude product via recrystallization (methanol/ice-water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm yields >85% .
- Key Considerations :
- Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate) to avoid byproducts .
- Optimize stoichiometry (1:1 molar ratio of amine to acyl chloride) to minimize unreacted starting materials .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Primary Methods :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N dimers, C–H⋯F/O interactions) .
- NMR Spectroscopy : Assign peaks for benzimidazole protons (δ 7.2–8.1 ppm), dichlorophenyl groups (δ 6.8–7.5 ppm), and amide NH (δ 10.2 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (e.g., m/z 388.1 for C₁₆H₁₂Cl₂N₃O) .
- Supplementary Data :
- IR spectroscopy to identify amide C=O stretches (~1650 cm⁻¹) and benzimidazole N–H bends (~3400 cm⁻¹) .
Q. How can researchers design initial bioactivity screens for this compound?
- Approach :
- In Vitro Assays : Test enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms) via spectrophotometric monitoring of cofactor reduction .
- In Vivo Models : Use PTZ-induced seizures in mice to evaluate anticonvulsant activity (dose range: 10–50 mg/kg, i.p.) .
- Controls : Include reference compounds (e.g., nitazoxanide for antiparasitic activity) and vehicle controls to validate assay specificity .
Advanced Research Questions
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Root Cause Analysis :
- Purity Variability : Compare HPLC chromatograms between studies; impurities >5% can skew bioactivity .
- Assay Conditions : Standardize parameters (e.g., pH, temperature) for enzyme inhibition assays to reduce variability .
- Resolution Strategies :
- Replicate experiments using identical synthetic batches and assay protocols .
- Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What strategies improve reaction yields during scale-up synthesis?
- Optimization Techniques :
- Solvent Selection : Replace pyridine with less toxic alternatives (e.g., DMF) while maintaining reflux efficiency .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
- Process Monitoring :
- Use in-line FTIR to track reactant consumption and adjust heating rates dynamically .
Q. How can molecular docking elucidate the compound’s mechanism of action?
- Workflow :
- Target Selection : Prioritize enzymes with known benzimidazole interactions (e.g., GABA receptors for anticonvulsant activity) .
- Docking Software : Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonds (e.g., amide NH to Glu155 in PFOR) .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .
- Limitations :
- Account for protein flexibility via molecular dynamics simulations (100 ns trajectories) to refine binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
